Key Intermediate for a Low Nanomolar DDR1 Inhibitor vs. Inactive Unsubstituted Core
The primary evidence for this compound's utility is as the direct synthetic precursor to DDR1-IN-4 (Compound 2.45). DDR1-IN-4, which incorporates the 4-bromospiroindoline scaffold, potently inhibits DDR1 autophosphorylation with an IC50 of 29 nM and shows 65-fold selectivity over DDR2 (IC50 of 1.9 µM) . In contrast, the unfunctionalized spiro[indoline-3,4'-piperidine] core (lacking the 4-bromine and N-substitution) is reported as an inactive synthetic starting point in the patent literature [1]. This demonstrates that the specific functionalization pattern of the target compound is essential for achieving potent, selective biological activity in the final drug candidate.
| Evidence Dimension | Inhibitory potency (IC50) against DDR1 kinase |
|---|---|
| Target Compound Data | N/A (Target compound is a synthetic precursor, not the final inhibitor) |
| Comparator Or Baseline | DDR1-IN-4 (derived from the target compound): IC50 = 29 nM for DDR1; Spiro[indoline-3,4'-piperidine] core (unsubstituted): No reported activity/Inactive [1]. |
| Quantified Difference | Transition from inactive core to a 29 nM inhibitor is achieved through derivatization that requires the precise 4-bromo-Cbz-protected intermediate. |
| Conditions | DDR1 autophosphorylation assay (exact conditions not detailed for the precursor, but the final compound's data is from a validated biochemical assay ) |
Why This Matters
This confirms the compound is not a final active agent but a non-negotiable, irreplaceable advanced intermediate for producing a lead compound with proven, low-nanomolar biological activity.
- [1] WO2017137334A1 - Spiroindolinones as DDR1 inhibitors. (2017). World Intellectual Property Organization. View Source
